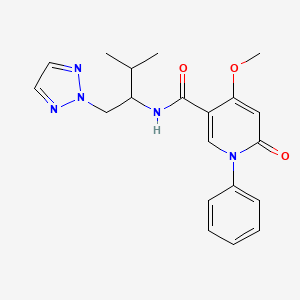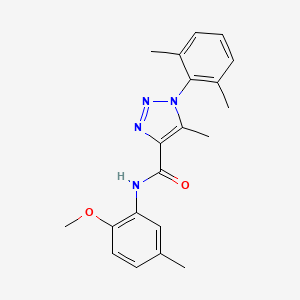![molecular formula C19H17BrN4O2 B2730635 6-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2-[(4-methoxybenzyl)thio]pyrimidin-4(3H)-one CAS No. 1105242-47-4](/img/structure/B2730635.png)
6-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2-[(4-methoxybenzyl)thio]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound plays a crucial role in its properties and interactions. Analyzing bond angles, functional groups, and stereochemistry provides insights into its stability and reactivity. Crystallographic studies, such as the one conducted by Yu et al , reveal the precise arrangement of atoms in the crystal lattice.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Evaluation
Synthetic Pathways and Biological Activities : Researchers have developed synthetic pathways to create derivatives of pyrimidin-4(3H)-one compounds, which have been evaluated for their potential anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer activities. For example, a study outlines the synthesis of new visnagen and khellin furochromone pyrimidine derivatives, showing promising analgesic and anti-inflammatory activities (A. Abu‐Hashem, M. Youssef, 2011).
Antimicrobial and Antifungal Potentials : Novel chromone-pyrimidine coupled derivatives have been synthesized and evaluated for their antimicrobial properties, revealing compounds with significant activity against bacterial and fungal pathogens (S. Tiwari et al., 2018).
Antitubercular and Antiviral Activities : Derivatives of pyrimidin-4(3H)-one, including those with nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs, have been synthesized and assessed for their anti-tubercular efficacy through in vitro and in silico studies, identifying compounds with potent activity against mycobacterium tuberculosis (B. Vavaiya et al., 2022). Furthermore, derivatives targeting HIV-1 have shown virus-inhibiting properties, underscoring the compound's relevance in antiviral research (M. Novikov et al., 2004).
Anticancer Investigations : Research into pyrazolo[3,4-d]pyrimidin-4-one derivatives has demonstrated significant antitumor activity, particularly against human breast adenocarcinoma cell lines, highlighting the potential of these compounds in cancer therapy (Khaled R. A. Abdellatif et al., 2014).
Mechanistic Studies and Drug Development
Enzyme Inhibition and Mode of Action : The exploration of pyrimidine derivatives as enzyme inhibitors, particularly those targeting xanthine oxidase and phosphodiesterases, provides insights into their mechanism of action and potential therapeutic applications. Studies have reported on the synthesis and evaluation of such inhibitors, suggesting their utility in treating conditions like gout and hypertension (A. P. Hall et al., 1964; B. Dumaitre, N. Dodic, 1996).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O2/c1-12-3-6-15(11-13(12)2)22-19(26)23-17-18(25)24(10-9-21-17)16-7-4-14(20)5-8-16/h3-11H,1-2H3,(H2,21,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDXKSXWCUVZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dichlorophenyl)-2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2730553.png)
![3-[4-Amino-3-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2730556.png)

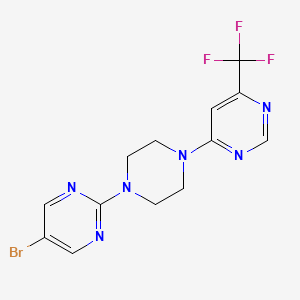


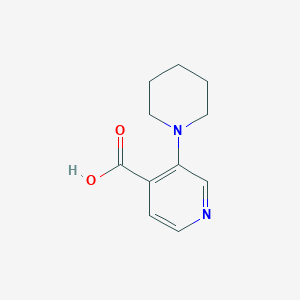
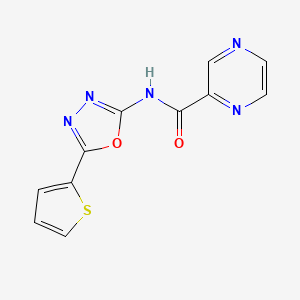

![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2730571.png)
![1-Methylsulfonyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2730572.png)
